

Spectroscopic Profile of 2-Aminonaphthalene-1-Sulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-aminonaphthalene-1-sulfonic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-aminonaphthalene-1-sulfonic acid**, also known as Tobias acid. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. This document aims to serve as a foundational resource for the characterization and utilization of this compound in scientific research.

Introduction

2-Aminonaphthalene-1-sulfonic acid ($C_{10}H_9NO_3S$) is a derivative of naphthalene containing both an amino and a sulfonic acid group. Its unique structure makes it a valuable intermediate in the synthesis of various dyes and pharmaceuticals. A thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and the development of new applications.

Spectroscopic Data

The following sections present the key FT-IR and NMR spectroscopic data for **2-aminonaphthalene-1-sulfonic acid**, summarized in tabular format for clarity and ease of comparison.

FT-IR Spectroscopic Data

The FT-IR spectrum of **2-aminonaphthalene-1-sulfonic acid** reveals characteristic absorption bands corresponding to its functional groups. A recent spectroscopic analysis provided valuable insights into its vibrational modes.^[1] The key peaks are summarized in the table below.

Wavenumber (cm ⁻¹)	Assignment
3400 - 3200	N-H stretching vibrations of the amino group
3000 - 2800	Aromatic C-H stretching vibrations
1620 - 1580	N-H bending vibrations and C=C aromatic ring stretching
1200 - 1150	Asymmetric SO ₂ stretching of the sulfonic acid group
1050 - 1000	Symmetric SO ₂ stretching of the sulfonic acid group
850 - 750	C-H out-of-plane bending vibrations of the naphthalene ring

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the **2-aminonaphthalene-1-sulfonic acid** molecule. While direct access to comprehensive public datasets is limited, the following tables represent typical chemical shift ranges based on available information and spectral analysis of related compounds.

¹H NMR Data (Typical)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.0 - 8.5	m	6H	Aromatic Protons (H3-H8)
4.0 - 5.0	br s	2H	-NH ₂ Protons

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent and concentration.

¹³C NMR Data (Typical)

Chemical Shift (ppm)	Assignment
145 - 150	C-NH ₂
130 - 140	C-SO ₃ H
120 - 135	Aromatic CH and Quaternary Carbons

Note: The interpretation of the ¹³C NMR spectrum is based on the expected chemical shifts for substituted naphthalene systems.

Experimental Protocols

Standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for FT-IR and NMR analysis of solid organic compounds like **2-aminonaphthalene-1-sulfonic acid**.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the finely ground **2-aminonaphthalene-1-sulfonic acid** sample (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

- The mixture is homogenized by grinding with a pestle.
- The powdered mixture is then transferred to a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The sample holder with the KBr pellet is placed in the infrared beam path.
- The FT-IR spectrum is recorded over a suitable wavenumber range (e.g., 4000 - 400 cm^{-1}).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of **2-aminonaphthalene-1-sulfonic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

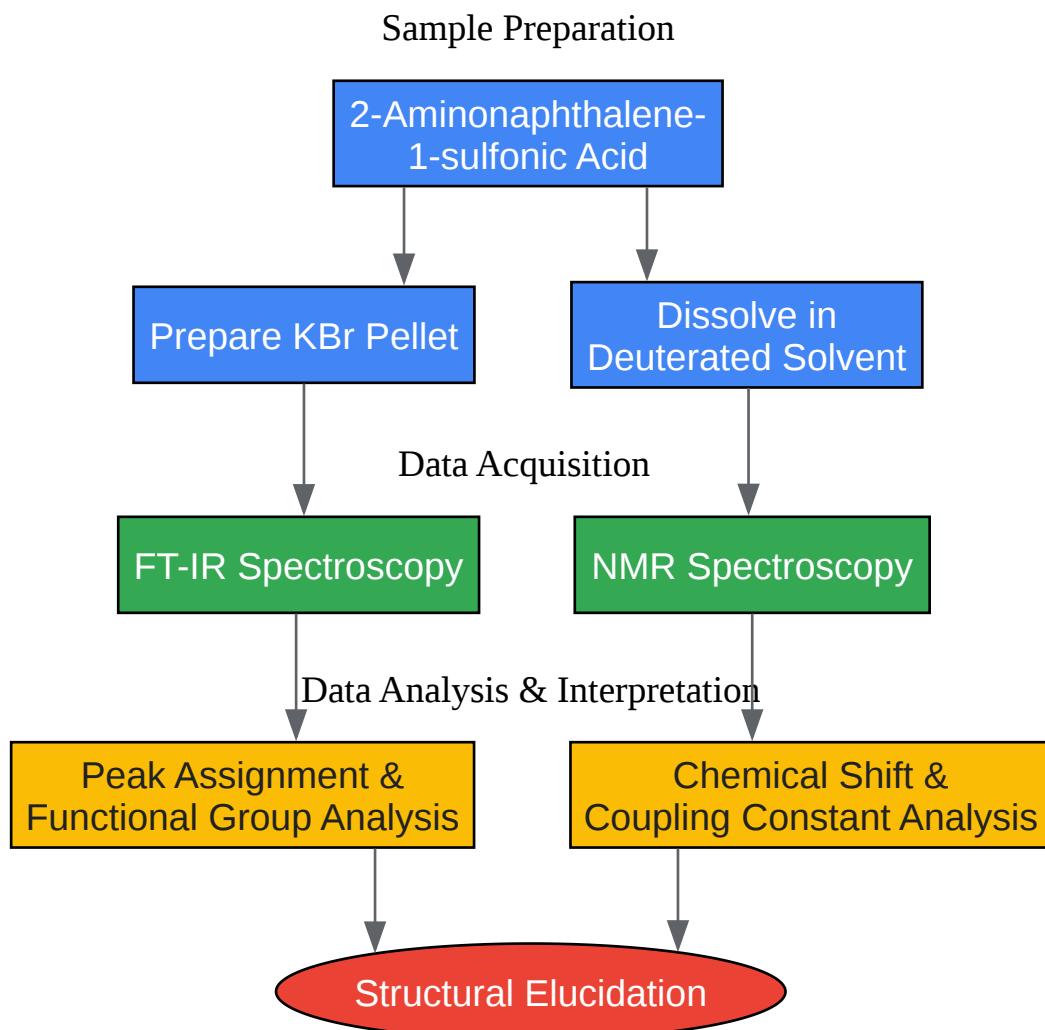
Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are set up with appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).

- The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the NMR spectrum.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-aminonaphthalene-1-sulfonic acid**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a summary of the available FT-IR and NMR spectroscopic data for **2-aminonaphthalene-1-sulfonic acid**, along with standardized experimental protocols. The presented information is intended to aid researchers in the identification, characterization, and application of this important chemical compound. Further detailed studies are encouraged to expand the publicly available spectroscopic database for this and related molecules.

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References

- 1. [spectroscopyonline.com](https://www.spectroscopyonline.com) [spectroscopyonline.com]
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